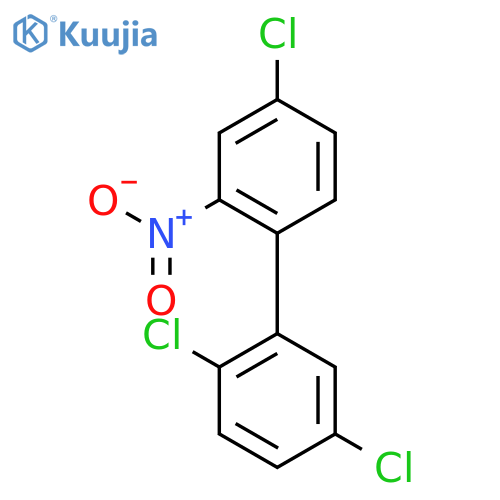Cas no 89160-24-7 (1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-)

89160-24-7 structure
商品名:1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-
1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro- 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-
- 4-chloro-1-(2,5-dichlorophenyl)-2-nitrobenzene
- 2',4,5'-Trichloro-2-nitro-1,1'-biphenyl
- DTXSID40752117
- 89160-24-7
-
- インチ: InChI=1S/C12H6Cl3NO2/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16(17)18/h1-6H
- InChIKey: MPRUQEKVOMEDFM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=C(C=CC(=C2)Cl)Cl
計算された属性
- せいみつぶんしりょう: 300.946412g/mol
- どういたいしつりょう: 300.946412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 45.8Ų
1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005077-1g |
4'-Chloro-2,5-dichloro-2'-nitro-biphenyl |
89160-24-7 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| Alichem | A011005077-250mg |
4'-Chloro-2,5-dichloro-2'-nitro-biphenyl |
89160-24-7 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A011005077-500mg |
4'-Chloro-2,5-dichloro-2'-nitro-biphenyl |
89160-24-7 | 97% | 500mg |
$806.85 | 2023-08-31 |
1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro- 関連文献
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
89160-24-7 (1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-) 関連製品
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
